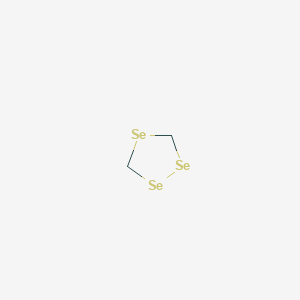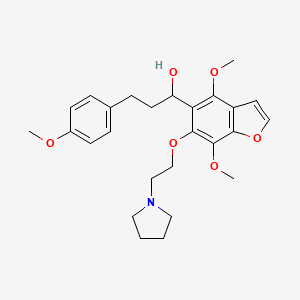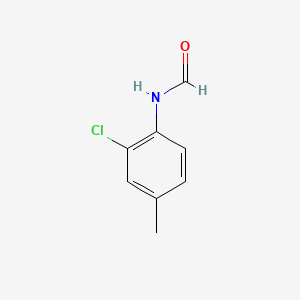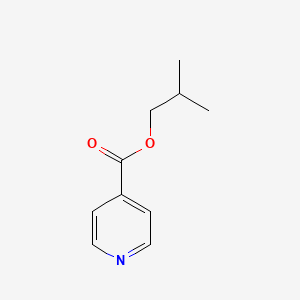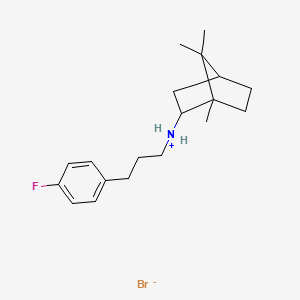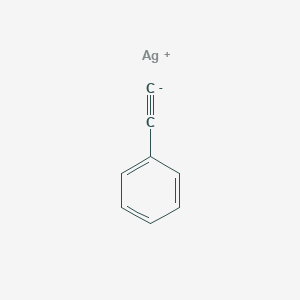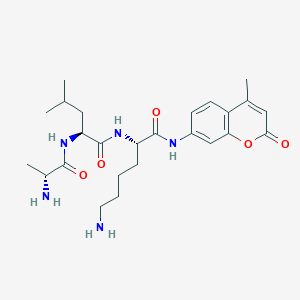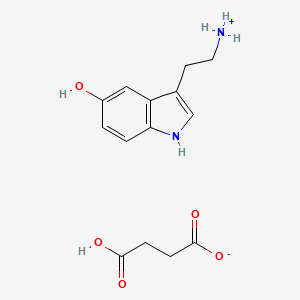
Serotonin succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of serotonin succinate typically involves the esterification of serotonin with succinic acid. This reaction can be catalyzed by acidic or basic catalysts. The general reaction conditions include:
Reactants: Serotonin and succinic acid
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide
Solvents: Organic solvents such as dichloromethane or ethanol
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Serotonin succinate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the succinate or serotonin moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced serotonin derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, serotonin succinate is used as a model compound to study esterification reactions and the behavior of neurotransmitter derivatives.
Biology: In biological research, this compound is utilized to investigate the role of serotonin in cellular processes and its interaction with succinic acid in metabolic pathways.
Medicine: Medically, this compound has potential applications in developing treatments for mood disorders, given its connection to serotonin. It may also be explored for its role in metabolic regulation due to the presence of succinic acid.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and as a biochemical reagent in various processes.
Mécanisme D'action
The mechanism of action of serotonin succinate involves its interaction with serotonin receptors and metabolic pathways. Serotonin acts as a neurotransmitter by binding to specific receptors in the brain, influencing mood, appetite, and sleep. Succinic acid, on the other hand, participates in the citric acid cycle, contributing to cellular energy production. The combination of these two molecules may result in unique biological effects, potentially enhancing serotonin’s activity or influencing metabolic processes.
Comparaison Avec Des Composés Similaires
Serotonin: The primary neurotransmitter involved in mood regulation.
Succinic Acid: A key component of the citric acid cycle.
Serotonin Derivatives: Compounds like serotonin sulfate or serotonin acetate, which combine serotonin with different acids.
Uniqueness: Serotonin succinate is unique due to the combination of serotonin and succinic acid, which may result in distinct biological and chemical properties. This combination allows for the exploration of both neurotransmitter activity and metabolic regulation in a single compound.
Propriétés
Numéro CAS |
21716-89-2 |
|---|---|
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2-(5-hydroxy-1H-indol-3-yl)ethylazanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C10H12N2O.C4H6O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
ARLMEAJPHDRDDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


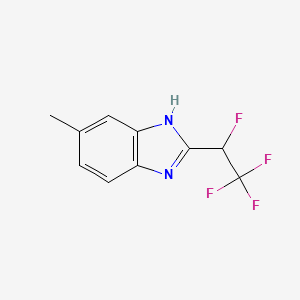
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
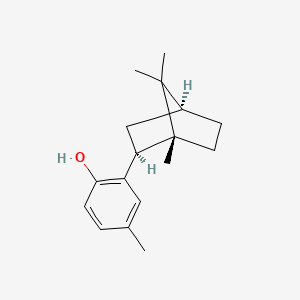

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
